2,2'-Dimethyl[9,9'-bianthracene]-9,9'(10H,10'H)-diol
Description
2,2'-Dimethyl[9,9'-bianthracene]-9,9'(10H,10'H)-diol is a bianthracene derivative featuring methyl groups at the 2,2' positions and hydroxyl groups at the 9,9' positions. This structural configuration distinguishes it from other bianthracene derivatives by combining steric hindrance (from methyl groups) with hydrogen-bonding capabilities (from hydroxyl groups).
Properties
CAS No. |
65203-00-1 |
|---|---|
Molecular Formula |
C30H26O2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
9-(9-hydroxy-2-methyl-10H-anthracen-9-yl)-2-methyl-10H-anthracen-9-ol |
InChI |
InChI=1S/C30H26O2/c1-19-11-13-23-17-21-7-3-5-9-25(21)29(31,27(23)15-19)30(32)26-10-6-4-8-22(26)18-24-14-12-20(2)16-28(24)30/h3-16,31-32H,17-18H2,1-2H3 |
InChI Key |
RILNEHVDGMKFMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC3=CC=CC=C3C2(C4(C5=CC=CC=C5CC6=C4C=C(C=C6)C)O)O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethyl-9,9’,10,10’-tetrahydro-[9,9’-bianthracene]-9,9’-diol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Anthracene Units: The anthracene units are synthesized through a series of cyclization reactions.
Introduction of Methyl Groups: Methyl groups are introduced at the 2,2’ positions using methylation reactions, often employing reagents like methyl iodide in the presence of a base.
Hydroxylation: Hydroxyl groups are added at the 9,9’ positions through hydroxylation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dimethyl-9,9’,10,10’-tetrahydro-[9,9’-bianthracene]-9,9’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different hydrocarbon derivatives.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, acids, or bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different chemical applications.
Scientific Research Applications
2,2’-Dimethyl-9,9’,10,10’-tetrahydro-[9,9’-bianthracene]-9,9’-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 2,2’-Dimethyl-9,9’,10,10’-tetrahydro-[9,9’-bianthracene]-9,9’-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2,2'-Dimethyl[9,9'-bianthracene]-9,9'(10H,10'H)-diol and related bianthracene derivatives:
Key Comparative Insights:
Substituent Position Effects: Methyl groups at 2,2' positions (target compound) introduce steric hindrance distinct from 3,3' or 10,10' substitutions (e.g., MBAn derivatives or Me2BA ). This may influence packing efficiency in solid-state applications. Hydroxyl groups at 9,9' positions contrast with bromine (DBBA ), amino ((NH₂)₂BA ), or ketone functionalities (bianthrone derivatives ), altering solubility and intermolecular interactions.
Electronic and Optical Properties :
- Ambipolarity in 3,3'-dimethyl derivatives (e.g., MBAn-(4)-tBu) enables their use as OLED hosts , whereas hydroxyl groups in the target compound may favor exciton confinement or hydrogen-bonded networks.
- Chemiluminescence in bisacridinium derivatives highlights the role of electron-withdrawing groups (e.g., sulfonic acid), absent in the diol compound.
Synthesis Strategies: Brominated precursors (e.g., DBBA ) are common intermediates for cross-coupling reactions, suggesting that analogous routes (e.g., Suzuki coupling ) could functionalize 2,2'-dimethyl bianthracenes. Hydroxylation steps may resemble those in natural product synthesis (e.g., sennoside ), though regioselectivity must be carefully controlled.
Applications: While Me2BA and DBBA are tools for nanomaterials , the target compound’s diol groups may align it with biomedical or catalytic applications, akin to sennoside’s bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
